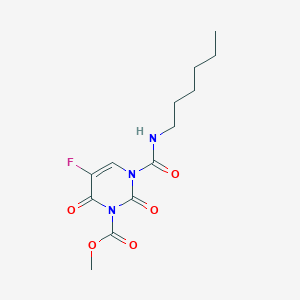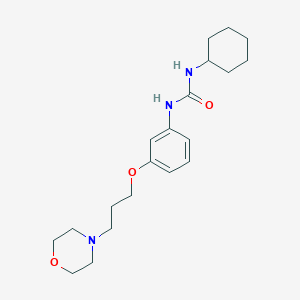![molecular formula C14H20N4O B12227589 N-[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12227589.png)
N-[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide is a compound that features a piperidine ring substituted with a 2-methylpyrimidinyl group and a cyclopropanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyrimidinyl Group: The 2-methylpyrimidinyl group can be introduced via nucleophilic substitution reactions.
Attachment of the Cyclopropanecarboxamide Moiety: This step involves the reaction of the piperidine derivative with cyclopropanecarboxylic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrimidinyl and piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structural features.
Biological Studies: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: The compound may be utilized in the development of new materials or as a precursor in chemical synthesis.
Mechanism of Action
The mechanism of action of N-[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B (Akt) and have shown potential as antitumor agents.
Piperine (N-acylpiperidine): A naturally occurring compound with antioxidant and anticancer properties.
Uniqueness
N-[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide is unique due to its specific combination of a piperidine ring, a pyrimidinyl group, and a cyclopropanecarboxamide moiety. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H20N4O |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
N-[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C14H20N4O/c1-10-15-7-6-13(16-10)18-8-2-3-12(9-18)17-14(19)11-4-5-11/h6-7,11-12H,2-5,8-9H2,1H3,(H,17,19) |
InChI Key |
YIUGMVRODCXXGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCCC(C2)NC(=O)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-6-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B12227506.png)

![2-chloro-1-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one](/img/structure/B12227523.png)

![3-Bromo-4-({1-[(pyridin-4-yl)methyl]pyrrolidin-3-yl}oxy)pyridine](/img/structure/B12227531.png)



![5-Bromo-n-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B12227551.png)
![6-{4-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B12227562.png)

![3-Cyclopropyl-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyridazine](/img/structure/B12227568.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B12227582.png)
![N-methyl-N-[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B12227592.png)
